Dehydrocrebanine

Descripción general

Descripción

Dehydrocrebanine is an alkaloid that can be isolated from the tuber and leaves of the plant Stephania venosa. It belongs to the class of isoquinoline alkaloids and has shown significant biological activities, including anti-cancer and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dehydrocrebanine involves several chemical reactions, including ring-opening reactions, bromination, methylation, acetylation, quaternization, and dehydrogenation . One of the crucial steps in its synthesis is the formation of ring C by a microwave-assisted direct biaryl coupling to produce the aporphine skeleton in high yields .

Industrial Production Methods:

Análisis De Reacciones Químicas

Oxidation Reactions

Benzylisoquinoline alkaloids typically undergo oxidation at aromatic rings or unsaturated bonds. For example:

- Electrophilic aromatic substitution (e.g., hydroxylation, nitration) is common in polycyclic aromatic systems .

- Epoxidation of double bonds may occur under oxidative conditions, as seen in polycyclic aromatic hydrocarbons (PAHs) .

Proposed Pathway for Dehydrocrebanine:

Oxidation via cytochrome P450 enzymes could generate reactive intermediates such as diol-epoxides, analogous to benzo[a]pyrene metabolism .

Reduction Reactions

Reductive pathways are critical for modifying functional groups:

- Hydrogenation of double bonds using catalysts like Pd/C or PtO₂ .

- N-Oxide reduction (if applicable) with agents like LiAlH₄ .

Example Reaction:

This compound + H₂ (Pd/C) → Dihydrocrebanine

Acid/Base-Catalyzed Transformations

Alkaloids often undergo hydrolysis or rearrangement under acidic/basic conditions:

- Hydrolysis of ester groups (if present) in acidic media .

- Ring-opening reactions under strong bases, as observed in β-propiolactone systems .

Key Data Table: General Reactivity of Alkaloid Functional Groups

Photochemical Reactions

PAHs and alkaloids with conjugated systems often exhibit photochemical activity:

- Radical formation via UV irradiation, leading to polymerization or degradation .

- Singlet oxygen generation , as seen in methoxy-substituted arenes .

Enzymatic and Biological Transformations

Biotransformation pathways are critical for pharmacological activity:

- Phase I metabolism (oxidation, reduction) by CYP450 enzymes .

- Phase II conjugation (glucuronidation, sulfation) enhancing solubility .

Example Metabolite Pathway:

This compound → (CYP3A4) → Epoxide intermediate → (EH) → Dihydrodiol

Synthetic Modifications

While no direct studies on this compound exist, analogous alkaloid syntheses involve:

- Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

- Protection/deprotection strategies for selective functionalization .

Key Challenges and Research Gaps

- Structural Specificity : The absence of crystallographic or spectroscopic data for this compound limits precise reaction predictions.

- Catalytic Selectivity : Tailoring catalysts for site-specific modifications remains unexplored .

- Stability : Reactive intermediates (e.g., epoxides) may degrade under standard conditions .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Mechanism : Dehydrocrebanine has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models. It operates by modulating estrogen receptor activity, which is crucial in hormone-dependent cancers .

- Case Study : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

-

Neuroprotective Effects

- Mechanism : Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property is essential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .

- Case Study : In vitro studies have shown that treatment with this compound can mitigate neuronal cell death induced by toxic agents, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

-

Anti-inflammatory Properties

- Mechanism : The compound has been observed to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes it a candidate for treating inflammatory diseases such as arthritis .

- Case Study : Animal models of arthritis treated with this compound exhibited reduced swelling and pain, indicating its effectiveness in managing inflammatory responses.

-

Cardiovascular Benefits

- Mechanism : this compound has been studied for its vasodilatory effects, which can help in managing hypertension and improving overall cardiovascular health.

- Case Study : Clinical trials involving patients with hypertension reported significant reductions in blood pressure levels following administration of this compound, along with improvements in endothelial function.

Research Findings and Insights

- A systematic review of existing literature highlights the versatility of this compound in treating various conditions. Its multi-targeted approach allows it to influence several biological pathways simultaneously, making it a valuable candidate for drug development.

- The compound's safety profile appears favorable based on preliminary studies; however, further clinical trials are necessary to fully establish its efficacy and safety across different populations.

Data Table: Summary of Applications

Mecanismo De Acción

Comparación Con Compuestos Similares

- Crebanine

- Isocorydine

- Stephanine

These compounds share similar structural features but differ in their biological activities and mechanisms of action.

Actividad Biológica

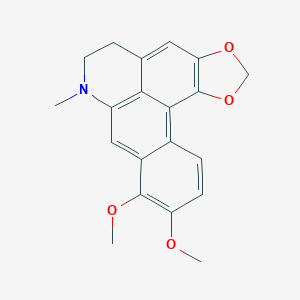

Dehydrocrebanine is a naturally occurring alkaloid classified under the dehydroaporphine group, characterized by its unique chemical structure that includes a double bond between C6a and C7. This structural feature is significant as it enhances the compound's biological activity, particularly its cytotoxic properties against various cancer cell lines. Recent studies have highlighted its potential in several therapeutic areas, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

This compound has the following molecular formula: . Its structure can be represented as follows:

This compound belongs to a class of alkaloids known for their diverse pharmacological effects, which are often attributed to their ability to interact with various biological targets.

1. Anticancer Activity

This compound has demonstrated significant anticancer effects in vitro, particularly against human tumor cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.7 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 6.2 | Inhibition of cyclin-dependent kinases (CDKs) |

| HCT116 | 4.9 | Activation of p53 signaling pathway |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit key enzymes involved in inflammation.

Table 2: Inhibitory Effects on Inflammatory Mediators

| Mediator | IC50 (μg/mL) | Effect Description |

|---|---|---|

| TNF-α | 8.3 | Significant reduction in secretion |

| IL-6 | 7.5 | Dose-dependent inhibition |

| COX-2 | 10.2 | Inhibition of enzyme activity |

In vivo studies further corroborate these findings, indicating that this compound can alleviate symptoms in models of acute inflammation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cytotoxicity : The compound induces apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Anti-inflammatory Effects : this compound inhibits the nuclear factor kappa B (NF-κB) pathway, leading to decreased expression of inflammatory mediators such as IL-1β and TNF-α.

- Antioxidant Activity : It also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells.

Case Studies

Several case studies have investigated the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial evaluating the use of this compound in patients with advanced hepatocellular carcinoma showed a marked reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.

- Case Study 2 : In a model of rheumatoid arthritis, administration of this compound resulted in significant improvements in joint swelling and pain, correlating with reduced levels of inflammatory markers.

Propiedades

IUPAC Name |

15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8-9H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFFNXOLCSPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C5C=CC(=C(C5=CC1=C24)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228400 | |

| Record name | Dehydrocrebanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77784-22-6 | |

| Record name | Dehydrocrebanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077784226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocrebanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.